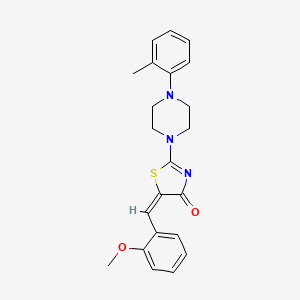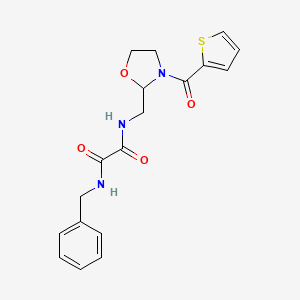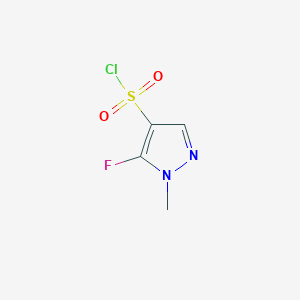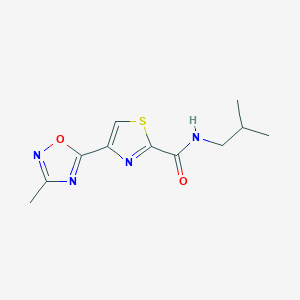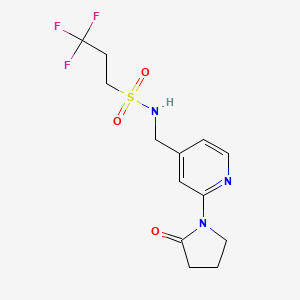
3,3,3-trifluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propane-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,3-Trifluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propane-1-sulfonamide is a fluorinated organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a trifluoromethyl group, a pyrrolidinone ring, and a sulfonamide group, making it a versatile molecule for research and development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidinone core. One common approach is to react 2-aminopyridine with chloroacetyl chloride to form the corresponding amide, followed by cyclization to form the pyrrolidinone ring. Subsequent fluorination introduces the trifluoromethyl group, and sulfonation yields the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The sulfonamide group can be oxidized to form sulfonyl chlorides or sulfonic acids.
Reduction: : The pyridine ring can be reduced to form pyridinylamine derivatives.
Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) can be used.
Reduction: : Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.
Substitution: : Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: : Sulfonic acids or sulfonyl chlorides.
Reduction: : Pyridinylamine derivatives.
Substitution: : Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its fluorinated nature makes it useful in the development of fluorinated drugs and materials.
Biology
In biological research, this compound can be used as a probe to study enzyme activity or as a potential inhibitor for various biological targets.
Medicine
In medicine, this compound has potential applications as a drug candidate. Its sulfonamide group can interact with biological targets, making it useful in the development of new therapeutic agents.
Industry
In industry, this compound can be used in the production of specialty chemicals, agrochemicals, and materials with unique properties due to its fluorinated structure.
Mécanisme D'action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as a potential drug candidate, it may interact with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound's lipophilicity and binding affinity, while the sulfonamide group can form hydrogen bonds with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3,3-Trifluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanamide
3,3,3-Trifluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanesulfonic acid
3,3,3-Trifluoro-N-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)propanesulfonamide
Uniqueness
This compound is unique due to its trifluoromethyl group, which enhances its chemical stability and biological activity. The combination of the pyrrolidinone ring and sulfonamide group provides additional versatility in its applications.
Propriétés
IUPAC Name |
3,3,3-trifluoro-N-[[2-(2-oxopyrrolidin-1-yl)pyridin-4-yl]methyl]propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N3O3S/c14-13(15,16)4-7-23(21,22)18-9-10-3-5-17-11(8-10)19-6-1-2-12(19)20/h3,5,8,18H,1-2,4,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZYOFAEOJSOJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=NC=CC(=C2)CNS(=O)(=O)CCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
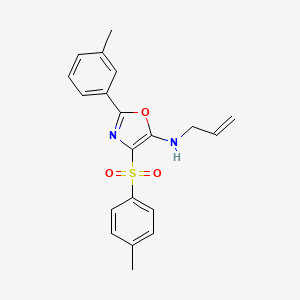
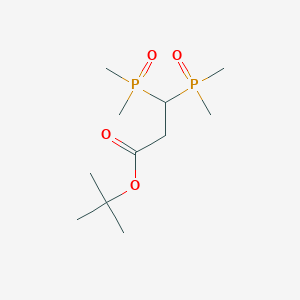
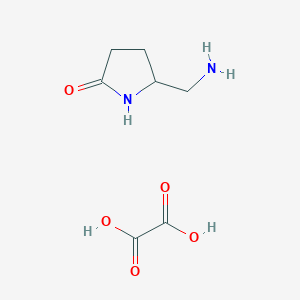
![N-cyclohexyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2490333.png)
![N-(2-oxo-2H-chromen-3-yl)-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2490334.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(trifluoromethyl)benzamide](/img/structure/B2490335.png)
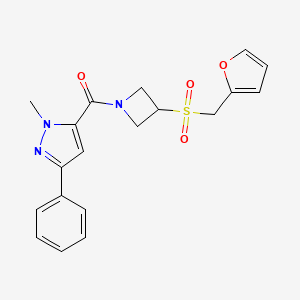

![3-benzyl-9-(4-fluorophenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2490339.png)
